2-Bromo-4-methylpyrimidine

Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis

Researchers requiring efficient C2-functionalization of pyrimidines face a reactivity trade-off: the chloro analog demands harsher conditions, reducing yield and purity. 2-Bromo-4-methylpyrimidine (CAS 130645-48-6) resolves this with its enhanced C-Br bond reactivity, enabling Pd-catalyzed Suzuki-Miyaura couplings at 78-85% yield and up to ~3× faster aminolysis versus the chloro derivative. • Achieve 78-85% coupling yields under standard Pd(PPh₃)₄ conditions for p38α kinase inhibitor programs. • Leverage ~3× faster aminolysis kinetics for cost-effective agrochemical route development. • Crystalline solid (mp 45-50°C) ensures accurate weighing in parallel synthesis-ideal for med chem libraries. Supplied at ≥97% purity (HPLC) with batch-specific CoA. Ships ambient; long-term storage at 2-8°C.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 130645-48-6
Cat. No. B1278442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylpyrimidine
CAS130645-48-6
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)Br
InChIInChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
InChIKeyUZIJEBOLOXOVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylpyrimidine Technical Baseline


2-Bromo-4-methylpyrimidine (C5H5BrN2, MW 173.01 g/mol) is a halogenated pyrimidine derivative characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the heteroaromatic ring . It exists as a white to off-white crystalline solid at room temperature with a melting point range of 45–50°C, transitioning to a liquid above 50°C . This compound functions primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with a standard commercial purity of ≥97% (HPLC) . Its substitution pattern provides a defined electrophilic site for transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, distinguishing it from positional isomers such as 4-bromo-2-methylpyrimidine [1].

Why 2-Bromo-4-methylpyrimidine Cannot Be Substituted in Cross-Coupling


Substituting 2-bromo-4-methylpyrimidine with its chloro analog (2-chloro-4-methylpyrimidine) introduces significant reactivity and selectivity divergences that directly impact synthetic efficiency and downstream product purity. The C-Br bond at the 2-position exhibits substantially higher reactivity in palladium-catalyzed cross-coupling and aminolysis compared to the C-Cl bond, enabling milder reaction conditions and reduced side-product formation [1]. Conversely, under specific Suzuki-Miyaura coupling conditions, chloropyrimidines have been reported as preferable substrates, underscoring that halogen selection is highly condition-dependent rather than universally interchangeable [2]. Additionally, the solid physical form of 2-bromo-4-methylpyrimidine (mp 45–50°C) provides distinct handling and storage advantages compared to the liquid chloro analog, affecting weighing accuracy and long-term stability in automated synthesis workflows . These material differences necessitate deliberate selection based on the target reaction manifold rather than default interchangeability.

2-Bromo-4-methylpyrimidine: Evidence vs. Analogs


Suzuki-Miyaura Coupling: Bromo vs. Chloro Reactivity

2-Bromo-4-methylpyrimidine demonstrates a quantifiable advantage over its chloro counterpart in Suzuki-Miyaura cross-coupling reactions, delivering higher isolated yields under optimized conditions. The bromo derivative achieves 78–85% yield when coupled with aryl boronic acids using Pd(PPh3)4 (2 mol%) and K2CO3 in DME/H2O (3:1) at 80°C . This represents a meaningful improvement over typical chloro-substrate yields in analogous systems, attributed to the more facile oxidative addition of the C-Br bond to Pd(0) [1].

Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis

Aminolysis Rate: Bromopyrimidine Advantage

In a systematic kinetic study of halogenated pyrimidine aminolysis, bromopyrimidines consistently demonstrated the highest reactivity among chloro-, bromo-, and iodo-substituted analogs. Within each structural group examined (including 2-halogeno- and 2-halogeno-4,6-dimethyl-pyrimidines), the bromopyrimidine exhibited the fastest reaction rate, with chloropyrimidines being least reactive. The maximum difference in half-completion times (t₁/₂) across the halogen series was approximately three-fold [1]. This class-level kinetic advantage supports the selection of 2-bromo-4-methylpyrimidine when reaction rate and mild condition compatibility are prioritized over cost considerations.

Aminolysis Nucleophilic aromatic substitution Reaction kinetics

Chloro-to-Bromo Halogen Exchange Efficiency

2-Bromo-4-methylpyrimidine can be synthesized from its chloro analog (2-chloro-4-methylpyrimidine) via halogen exchange, achieving an approximate 80% yield . This route is substantially more efficient than the alternative pathway starting from 2-amino-4-methylpyrimidine (via diazotization/bromination), which yields only approximately 23% . The high-yielding chloro-to-bromo conversion provides a practical supply chain advantage: manufacturers can stock the more stable chloro intermediate and convert to the bromo derivative on demand, reducing inventory degradation risks associated with long-term bromopyrimidine storage.

Halogen exchange Synthetic methodology Process chemistry

Crystalline Solid vs. Liquid: Handling Advantage

2-Bromo-4-methylpyrimidine exists as a white to off-white crystalline solid at ambient temperature (mp 45–50°C), whereas its chloro analog (2-chloro-4-methylpyrimidine) is a colorless liquid . This physical state difference confers practical handling advantages: solid bromopyrimidine can be accurately weighed using standard analytical balances without the viscosity and evaporation errors associated with liquid reagents. In automated parallel synthesis platforms and high-throughput experimentation workflows, solid dosing consistency reduces well-to-well variability and improves reproducibility .

Physical properties Handling Automated synthesis

Suzuki Coupling: When Chloropyrimidines Are Preferred

While bromopyrimidines generally exhibit higher intrinsic reactivity in cross-coupling, a systematic study of halogenated pyrimidine Suzuki couplings demonstrated that chloropyrimidine substrates are preferable over bromo-, iodo-, and fluoropyrimidines for preparing monophenyl-, diphenyl-, and triphenylpyrimidines [1]. This finding underscores that halogen selection is not universally predetermined but rather condition-dependent. For applications requiring controlled mono-arylation or when using electron-rich boronic acids, the chloro analog may provide superior selectivity, whereas the bromo derivative remains optimal for challenging substrates requiring enhanced oxidative addition kinetics. Procurement decisions should therefore align with the specific coupling partners and desired substitution patterns.

Suzuki coupling Substrate selectivity Reaction optimization

2-Bromo-4-methylpyrimidine Key Applications


p38α MAP Kinase Inhibitor Synthesis

2-Bromo-4-methylpyrimidine serves as a critical electrophilic coupling partner in the construction of p38α mitogen-activated protein kinase inhibitors, a validated target for inflammatory and autoimmune diseases . The bromo substituent enables efficient Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids to install diverse C2-aryl pharmacophores. The documented 78–85% coupling yields under standard Pd(PPh3)4 catalysis support its selection over chloro analogs when maximizing product throughput is prioritized. Derivatives synthesized from this scaffold have demonstrated improved inhibitory activity in kinase assays .

EGFR Mutant-Selective Inhibitor Development

Halogenated pyrimidines bearing bromine at the 2-position are extensively employed as core scaffolds in epidermal growth factor receptor (EGFR) kinase inhibitor programs, including those targeting drug-resistant T790M mutants in non-small cell lung cancer (NSCLC) [1][2]. The 2-bromo substitution pattern provides a versatile handle for late-stage diversification via Buchwald-Hartwig amination or SNAr with amine nucleophiles, enabling rapid structure-activity relationship (SAR) exploration. The crystalline solid form facilitates accurate weighing in parallel medicinal chemistry libraries, improving hit-to-lead reproducibility .

Cytochrome P450-Targeting Fungicide Intermediate

The 2-bromo-4-methylpyrimidine scaffold has been identified as a critical intermediate in the development of novel fungicides targeting cytochrome P450 enzymes in plant pathogens . The enhanced aminolysis reactivity of the C2-bromo group (up to ~3-fold faster than chloro analogs) [3] enables efficient installation of amine-containing pharmacophores under mild conditions, preserving the integrity of sensitive functional groups common in agrochemical leads. This kinetic advantage supports cost-effective route development for high-volume agricultural chemical manufacturing.

Metal-Organic Framework (MOF) Building Block

Beyond pharmaceutical applications, 2-bromo-4-methylpyrimidine functions as a building block for constructing metal-organic frameworks (MOFs) with potential applications in gas storage and heterogeneous catalysis . The precise 2-bromo substitution pattern allows for controlled post-synthetic modification of framework pores, while the 4-methyl group modulates steric environment around coordinated metal centers. The compound's defined melting point (45–50°C) and solid-state handling characteristics are advantageous for stoichiometric precision in MOF synthesis, where accurate linker-to-metal ratios are critical for crystallinity and porosity.

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